molecular formula C18H19NO4 B5641438 4-{[(2,4-dimethylphenyl)amino]carbonyl}phenyl methoxyacetate

4-{[(2,4-dimethylphenyl)amino]carbonyl}phenyl methoxyacetate

Cat. No. B5641438
M. Wt: 313.3 g/mol
InChI Key: QIPWNHREKCMLKP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves multiple steps starting from acetoacetic esters, leading to the preparation of various heterocyclic systems and derivatives. These processes often utilize reagents for the preparation of complex molecules such as 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, among others, demonstrating the compound's versatility in contributing to heterocyclic chemistry (Selič, Grdadolnik, & Stanovnik, 1997).

Molecular Structure Analysis

Investigations into similar compounds' molecular structures have been conducted, revealing intricate details about their formation and stabilization. For instance, studies on compounds synthesized via Schiff bases reduction route highlight the importance of intermolecular hydrogen bonding and secondary intermolecular interactions in stabilizing the molecular structures (Ajibade & Andrew, 2021).

Chemical Reactions and Properties

The chemical reactions and properties of these compounds are marked by their ability to undergo various transformations, including ring transformation reactions and reactions with amines, showcasing their reactive versatility. This includes the synthesis of derivatives through novel synthons and the reaffirmation of enamine structures facilitated by intramolecular hydrogen bonding (Ram & Goel, 1996; Iwanami, 1971).

Physical Properties Analysis

The physical properties, including crystalline structure and phase behavior of similar compounds, have been thoroughly studied, revealing insights into their stability and conformation. Investigations into depside derivatives and other structurally related compounds have provided detailed crystallographic information, aiding in the understanding of their physical characteristics (Lv et al., 2009).

Chemical Properties Analysis

The chemical properties of compounds like "4-{[(2,4-dimethylphenyl)amino]carbonyl}phenyl methoxyacetate" are influenced by their functional groups and molecular structure. Research into the reactivity and interaction of similar compounds with other chemical entities showcases the dynamic nature of their chemical properties, providing a foundation for further application-specific studies (Sasaki et al., 2002).

properties

IUPAC Name

[4-[(2,4-dimethylphenyl)carbamoyl]phenyl] 2-methoxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-12-4-9-16(13(2)10-12)19-18(21)14-5-7-15(8-6-14)23-17(20)11-22-3/h4-10H,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPWNHREKCMLKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(=O)COC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-[(2,4-Dimethylphenyl)carbamoyl]phenyl] 2-methoxyacetate

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